2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE is a complex organic compound known for its unique structural properties. It features a pyrazole ring, a nitrophenyl group, and a benzonitrile moiety, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of hydrazine derivatives with β-diketones. The nitrophenyl group is introduced via nitration reactions, while the benzonitrile moiety is incorporated through nucleophilic substitution reactions. The final step often involves the condensation of the pyrazole derivative with the benzonitrile compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile compounds.
Scientific Research Applications
2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Carboxymethyl chitosan: A biocompatible polymer with various biomedical applications.
Uniqueness
2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE is unique due to its combination of a pyrazole ring, nitrophenyl group, and benzonitrile moiety. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H14N6O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzonitrile |
InChI |
InChI=1S/C22H14N6O3/c23-14-16-6-4-5-9-19(16)24-25-21-20(15-10-12-18(13-11-15)28(30)31)26-27(22(21)29)17-7-2-1-3-8-17/h1-13,26H |
InChI Key |
NKNLUEIEMWIWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.